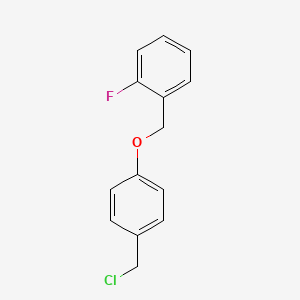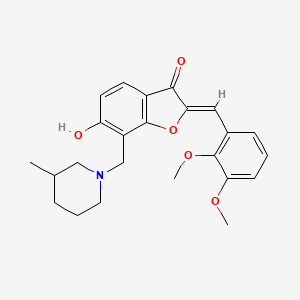![molecular formula C20H17NO4 B2370363 2-苯基-2-[(1,3-二氧代茚-2-亚基)甲基氨基]乙酸乙酯 CAS No. 1041748-30-4](/img/structure/B2370363.png)
2-苯基-2-[(1,3-二氧代茚-2-亚基)甲基氨基]乙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an indane-1,3-dione moiety linked to an ethyl ester group through a phenylacetate bridge
科学研究应用
Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate typically involves the condensation of indane-1,3-dione with ethyl phenylacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
化学反应分析
Types of Reactions
Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indane-1,3-dione moiety to its corresponding diol.
Substitution: The phenylacetate group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Various substituted phenylacetate derivatives.
作用机制
The mechanism of action of Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound’s indane-1,3-dione moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
- Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 2-(4-(((1,3-dioxoindan-2-ylidene)ethyl)amino)phenyl)ethanenitrile
Uniqueness
Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-2-phenylacetate stands out due to its unique combination of an indane-1,3-dione moiety and a phenylacetate bridge. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
ethyl 2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-2-25-20(24)17(13-8-4-3-5-9-13)21-12-16-18(22)14-10-6-7-11-15(14)19(16)23/h3-12,17,22H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJJDSIIHPDQQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N=CC2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

ethylamine dihydrochloride](/img/structure/B2370281.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/new.no-structure.jpg)






![Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride](/img/structure/B2370297.png)


![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2370302.png)
